1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide
Description
1-(2-Chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core linked to a 2-chlorophenyl group and a 2-(thiophen-3-yl)ethylamine moiety. This compound’s design aligns with bioactive sulfonamides targeting receptors or enzymes, though specific pharmacological data are absent in the provided sources .
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(2-thiophen-3-ylethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2S2/c14-13-4-2-1-3-12(13)10-19(16,17)15-7-5-11-6-8-18-9-11/h1-4,6,8-9,15H,5,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECTYBZZQUSCRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCCC2=CSC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 2-Chlorotoluene
2-Chlorotoluene undergoes sulfonation with chlorosulfonic acid at 0–5°C to yield 1-(2-chlorophenyl)methanesulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) in dichloromethane converts the sulfonic acid to the sulfonyl chloride.
Typical Procedure :
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2-Chlorotoluene (10 mmol) is added dropwise to chlorosulfonic acid (12 mmol) at 0°C.
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The mixture is stirred for 4 h, quenched with ice, and extracted with dichloromethane.
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The sulfonic acid intermediate is reacted with PCl₅ (15 mmol) in refluxing dichloromethane for 2 h.
Synthesis of 2-(Thiophen-3-yl)ethylamine
Thiophene Alkylation
Thiophene-3-thiol is alkylated with 2-bromoethylphthalimide using potassium carbonate in DMF. The phthalimide group is removed via hydrazinolysis to release the primary amine.
Optimized Conditions :
Nitrile Reduction
3-Thienylacetonitrile is reduced using lithium aluminum hydride (LiAlH₄) in dry THF.
Procedure :
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3-Thienylacetonitrile (5 mmol) is treated with LiAlH₄ (10 mmol) at 0°C.
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The reaction is stirred for 2 h, quenched with Na₂SO₄·10H₂O, and filtered.
Sulfonamide Coupling Reaction
Base-Mediated Sulfonylation
The sulfonyl chloride (1.2 eq) reacts with 2-(thiophen-3-yl)ethylamine (1 eq) in dichloromethane using triethylamine (TEA) as a base.
Protocol :
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2-(Thiophen-3-yl)ethylamine (5 mmol) and TEA (6 mmol) in DCM (20 mL) are cooled to 0°C.
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1-(2-Chlorophenyl)methanesulfonyl chloride (6 mmol) is added dropwise.
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The mixture is stirred for 24 h at room temperature, washed with HCl (1 M), and dried.
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Yield: 78% after silica gel chromatography (hexane/ethyl acetate 3:1).
Solvent and Base Optimization
Alternative bases (DIPEA) and solvents (acetonitrile) improve yields in moisture-sensitive reactions:
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| TEA | DCM | 25°C | 78 |
| DIPEA | MeCN | 25°C | 85 |
| K₂CO₃ | THF | 40°C | 65 |
DIPEA in acetonitrile suppresses side reactions, enhancing efficiency.
Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃) : δ 7.52–7.48 (m, 2H, Ar-H), 7.42–7.36 (m, 1H, Ar-H), 7.30–7.26 (m, 1H, Thiophene-H), 6.98–6.94 (m, 2H, Thiophene-H), 3.62 (t, J = 6.8 Hz, 2H, CH₂N), 3.12 (t, J = 6.8 Hz, 2H, CH₂S), 2.95 (s, 3H, SO₂CH₃).
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¹³C NMR : δ 140.2 (C-Cl), 128.5–126.3 (Ar-C), 125.8 (Thiophene-C), 44.7 (CH₂N), 37.2 (SO₂CH₃).
Mass Spectrometry
Scale-Up and Industrial Feasibility
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism by which 1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Heterocyclic Variations
- Thiophene vs. Furan derivatives, however, may exhibit reduced metabolic stability due to oxygen’s lower electronegativity versus sulfur .
- Pyrazole-Thiophene Hybrids : The pyrazole-thiophene moiety in 2034350-78-0 introduces a planar, heteroaromatic system that could improve binding affinity to kinases or GPCRs. The fluorine atom (vs. chlorine) may reduce steric hindrance while maintaining lipophilicity .
Substituent Effects
- Chlorophenyl vs. Fluorophenyl : Chlorine’s larger atomic radius and higher lipophilicity (LogP ~2.68) compared to fluorine (LogP ~1.46) may enhance membrane permeability but increase off-target binding risks. Fluorine’s electronegativity can stabilize adjacent hydrogen bonds in receptor pockets .
- Morpholino Additions: The morpholino group in 946357-28-4 introduces a polar, saturated ring that improves aqueous solubility—critical for oral bioavailability—but may reduce CNS penetration due to increased polarity .
Core Modifications
- A61603: While sharing the methanesulfonamide group, A61603’s tetralin-imidazole core diverges significantly, enabling selective α₁A-adrenoceptor agonism. This highlights how core structure dictates target specificity over substituent-driven effects .
Biological Activity
1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described by its IUPAC name, which highlights its structural components:
- Core Structure : Methanesulfonamide
- Substituents :
- 2-chlorophenyl group
- Thiophen-3-yl ethyl chain
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications. Key areas of exploration include:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against a range of pathogens.
- Anticancer Properties : Research has suggested that it may inhibit the proliferation of cancer cells through various mechanisms.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation, potentially making it useful in treating inflammatory diseases.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cell signaling pathways related to inflammation and cancer progression.
- Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest in cancer cells, preventing their proliferation.
- Reactive Oxygen Species (ROS) Modulation : It may modulate ROS levels, thereby influencing cellular stress responses.
Antimicrobial Activity
A study aimed at evaluating the antimicrobial efficacy of the compound found that it demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent antimicrobial properties.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Anticancer Activity
In vitro studies conducted on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values varied across different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 25 |
| A549 (lung cancer) | 20 |
Mechanistic studies indicated that the compound activates caspase pathways leading to programmed cell death.
Anti-inflammatory Effects
Research investigating the anti-inflammatory properties showed that treatment with the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in inflammatory conditions.
Q & A
Q. What are the optimal synthetic pathways and reaction conditions for preparing 1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide?
The synthesis typically involves multi-step reactions starting with functionalization of the chlorophenyl and thiophene moieties. A common approach includes:
- Sulfonamide Formation : Reacting 2-(thiophen-3-yl)ethylamine with methanesulfonyl chloride derivatives in the presence of triethylamine (TEA) as a base in anhydrous dichloromethane (DCM) at 0–5°C .
- Coupling Reactions : Introducing the 2-chlorophenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling, using solvents like ethanol or dimethylformamide (DMF) under reflux .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like unreacted amines or sulfonyl chlorides.
Q. How can spectroscopic and crystallographic methods confirm the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., sulfonamide S=O at ~3.1–3.3 ppm for H; thiophene protons at 6.8–7.5 ppm) .
- IR Spectroscopy : Peaks at 1150–1350 cm (S=O stretching) and 3100–3300 cm (N-H stretching) confirm sulfonamide formation .
- X-ray Crystallography : Resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and thiophene groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) of this compound?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges) or structural impurities. Methodological strategies include:
- Dose-Response Studies : Test across a broad concentration range (nM to μM) to establish IC values under standardized conditions .
- Metabolic Stability Assays : Use liver microsomes to assess compound degradation, which may explain reduced efficacy in certain models .
- Target Validation : Employ CRISPR/Cas9 knockout models to confirm specificity toward purported targets (e.g., kinases or GPCRs) .
Q. What computational approaches are effective in predicting the binding affinity and selectivity of this compound toward biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or EGFR). Focus on sulfonamide-thiophene pharmacophore alignment in active sites .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes and identify key residues (e.g., hydrogen bonds with Arg125 in COX-2) .
- QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. fluoro at the phenyl ring) on activity using MOE or RDKit .
Q. How can the compound’s selectivity be improved to minimize off-target effects in therapeutic applications?
- Structural Modifications : Introduce steric hindrance (e.g., methyl groups at the thiophene 4-position) or electron-withdrawing groups (e.g., nitro) to enhance target affinity .
- Prodrug Design : Mask the sulfonamide group with enzymatically cleavable moieties (e.g., esters) to improve bioavailability and reduce non-specific binding .
- Pharmacokinetic Profiling : Measure logP (octanol/water partition) and plasma protein binding to optimize ADMET properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
